molecular formula C13H19N3OS B2807108 2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034263-97-1

2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone

Cat. No.: B2807108
CAS No.: 2034263-97-1
M. Wt: 265.38
InChI Key: PIBHXMYKLLBWTP-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is a heterocyclic organic compound featuring a unique molecular structure incorporating both pyrazolo and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone can be achieved through multi-step reactions involving cyclopentylthiol and dihydropyrazolo[1,5-a]pyrazine intermediates

  • Cyclopentylthiol Addition: : Reacting cyclopentylthiol with an appropriate halogenated ethanone in the presence of a base.

  • Cyclization: : Coupling the intermediate with hydrazine to form the pyrazole ring.

  • Pyrazine Formation: : Sequential ring closure reactions involving suitable dehydrating agents under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes, which allow for precise control of reaction parameters and yield optimization. Key considerations include the stability of intermediates and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone undergoes various chemical reactions including:

  • Oxidation: : Reacts with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid to form corresponding sulfoxides or sulfones.

  • Reduction: : Can be reduced by agents such as sodium borohydride to form alcohol derivatives.

  • Substitution: : Participates in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride.

  • Nucleophiles: : Amines, alkoxides.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohols and dihydropyrazoles.

  • Substitution Products: : Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

This compound has extensive applications in scientific research:

  • Chemistry: : Serves as a building block for synthesizing more complex heterocyclic compounds.

  • Biology: : Investigated for its potential as a molecular probe in biochemical assays.

  • Medicine: : Explored for its therapeutic potential, including antifungal, antibacterial, and anticancer properties.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The biological activity of 2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is attributed to its interaction with specific molecular targets. It can modulate enzyme activity, inhibit microbial growth by disrupting cell wall synthesis, and induce apoptosis in cancer cells through mitochondrial pathways. The compound’s ability to cross cell membranes enhances its effectiveness in these roles.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone

  • 2-(phenylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone

  • 2-(butylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone

Uniqueness

2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone stands out due to its cyclopentylthio substituent, which imparts unique steric and electronic properties, influencing its reactivity and biological activity. This makes it a valuable compound for further chemical modification and application in various scientific domains.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c17-13(10-18-12-3-1-2-4-12)15-7-8-16-11(9-15)5-6-14-16/h5-6,12H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBHXMYKLLBWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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